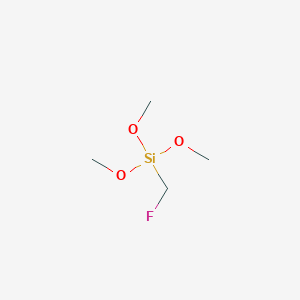
(Fluoromethyl)(trimethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Fluoromethyl)(trimethoxy)silane is an organosilicon compound characterized by the presence of a fluoromethyl group attached to a silicon atom, which is further bonded to three methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoromethyl)(trimethoxy)silane typically involves the reaction of trimethoxysilane with a fluoromethylating agent. One common method is the reaction of trimethoxysilane with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where trimethoxysilane and fluoromethyl iodide are passed over a catalyst bed at elevated temperatures. The catalyst often consists of a metal halide, such as copper(II) chloride, which facilitates the fluoromethylation reaction.
化学反应分析
Types of Reactions: (Fluoromethyl)(trimethoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new organosilicon compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.
Condensation Reactions: The compound can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.
Catalysts: Metal halides such as copper(II) chloride.
Major Products Formed:
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through nucleophilic substitution reactions.
科学研究应用
Chemistry: (Fluoromethyl)(trimethoxy)silane is used as a precursor in the synthesis of fluorinated organosilicon compounds, which are valuable in the development of materials with unique properties such as low surface energy and high thermal stability.
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption. This is particularly useful in the development of medical implants and diagnostic devices.
Industry: The compound is employed in the production of specialty coatings and adhesives. Its ability to form strong bonds with both organic and inorganic substrates makes it ideal for creating durable, high-performance materials.
作用机制
The mechanism by which (Fluoromethyl)(trimethoxy)silane exerts its effects is primarily through the formation of strong silicon-oxygen bonds. The fluoromethyl group enhances the compound’s reactivity, allowing it to participate in a variety of chemical reactions. The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane networks. These networks are crucial in the formation of durable, high-performance materials.
相似化合物的比较
Trimethoxysilane: Lacks the fluoromethyl group, making it less reactive in certain types of chemical reactions.
(Chloromethyl)(trimethoxy)silane: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
(Methyl)(trimethoxy)silane: Contains a methyl group instead of a fluoromethyl group, resulting in different chemical properties and uses.
Uniqueness: (Fluoromethyl)(trimethoxy)silane is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased reactivity and the ability to form strong bonds with a variety of substrates. This makes it particularly valuable in applications requiring high-performance materials with specific chemical characteristics.
属性
CAS 编号 |
151842-48-7 |
|---|---|
分子式 |
C4H11FO3Si |
分子量 |
154.21 g/mol |
IUPAC 名称 |
fluoromethyl(trimethoxy)silane |
InChI |
InChI=1S/C4H11FO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 |
InChI 键 |
IIVVBHAFQMAIQX-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CF)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



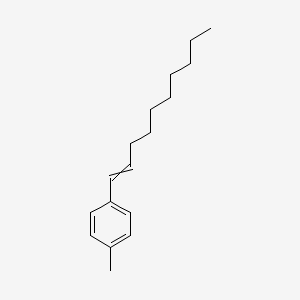
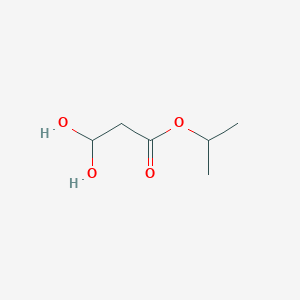


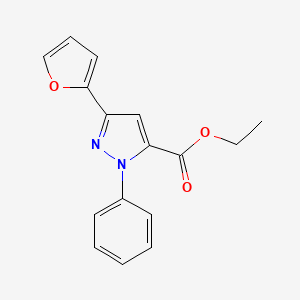

![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
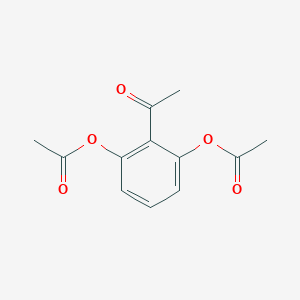
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
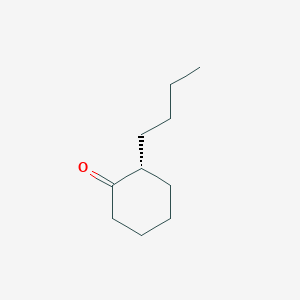
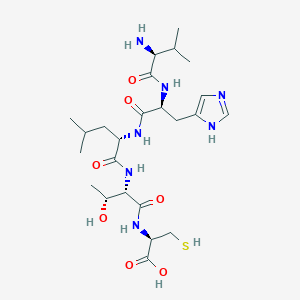
![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)

